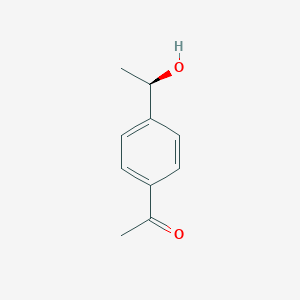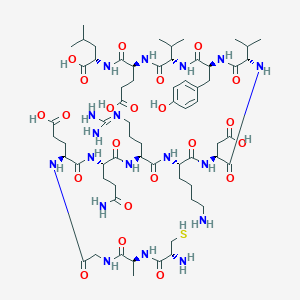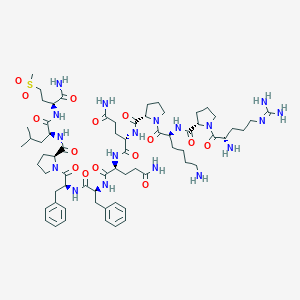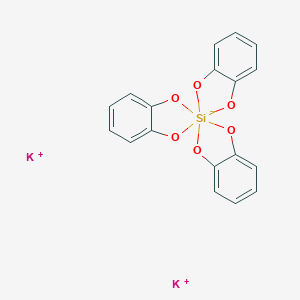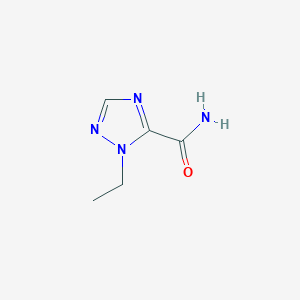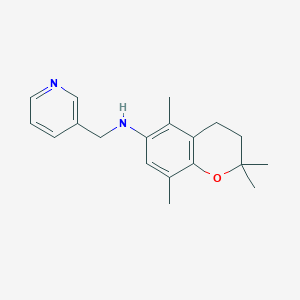
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane, also known as PTMC, is a synthetic compound that belongs to the class of chromanes. PTMC has been widely studied for its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves its binding to the dopamine transporter. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to bind to the transporter with high affinity, which results in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have a positive effect on mood and behavior.
Biochemical And Physiological Effects
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a number of biochemical and physiological effects. One of the most significant effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its ability to increase dopamine levels in the brain. This can have a positive effect on mood, behavior, and cognitive function. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of the dopamine transporter in various physiological and pathological conditions. However, one of the limitations of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane. One area of research is focused on the development of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane-based drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is focused on the development of new synthetic methods for the production of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and related compounds. Additionally, research is needed to further understand the biochemical and physiological effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and to explore its potential use in other scientific research applications.
Synthesis Methods
The synthesis of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves a multi-step process that begins with the reaction of 2,2,5,8-tetramethylchromane with 3-picoline in the presence of a catalyst. This reaction produces the intermediate product, 6-(3-picolyloxy)-2,2,5,8-tetramethylchromane. The intermediate product is then treated with hydrogen gas in the presence of palladium on carbon to yield 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane.
Scientific Research Applications
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been studied for its potential use in various scientific research applications. One of the most promising applications of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is in the field of neuroscience. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. This makes 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and schizophrenia.
properties
CAS RN |
100748-03-6 |
|---|---|
Product Name |
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane |
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,2,5,8-tetramethyl-N-(pyridin-3-ylmethyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C19H24N2O/c1-13-10-17(21-12-15-6-5-9-20-11-15)14(2)16-7-8-19(3,4)22-18(13)16/h5-6,9-11,21H,7-8,12H2,1-4H3 |
InChI Key |
OIIWPPPLNHNQDE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
Other CAS RN |
100748-03-6 |
synonyms |
6-(3-picolyl)amino-2,2,5,8-tetramethylchromane PATMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



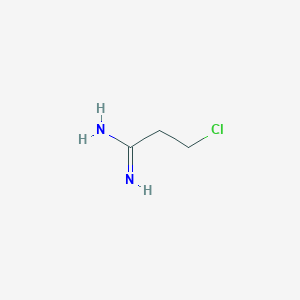
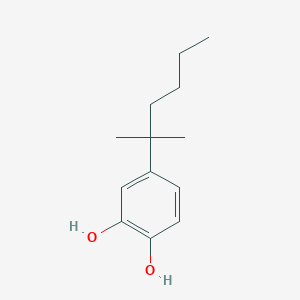
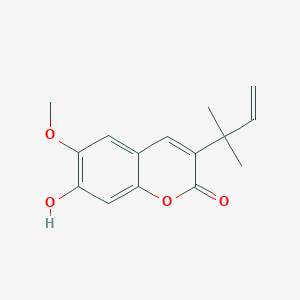
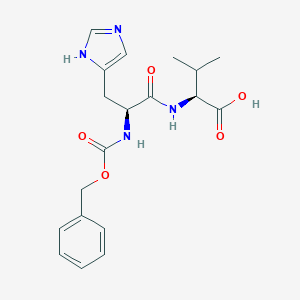
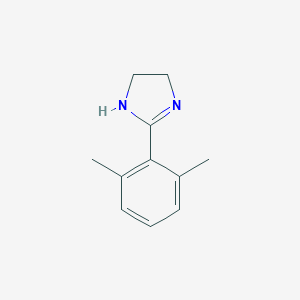
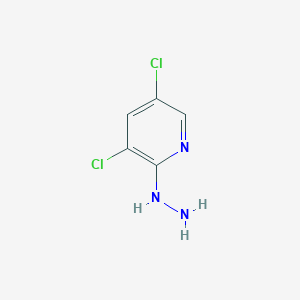
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

